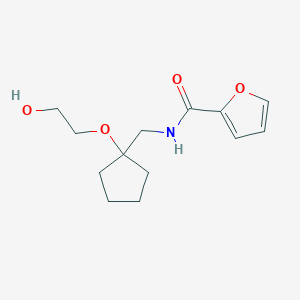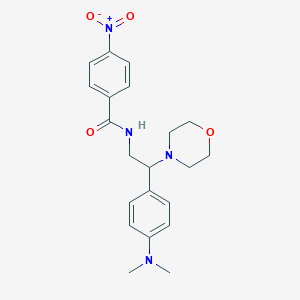
2-Cyclohexanesulfonyl-phenylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexanesulfonyl-phenylamine, also known as CHS-PhNH2, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of 2-Cyclohexanesulfonyl-phenylamine is represented by the formula C12H17NO2S. Its InChI Code is 1S/C12H17NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 .Physical And Chemical Properties Analysis
2-Cyclohexanesulfonyl-phenylamine has a molecular weight of 239.34. It is a solid at room temperature and should be stored in a refrigerator. .Scientific Research Applications
1. Synthesis and Photophysical Properties
A study by Zhou et al. (2012) investigated water-soluble sulfonato-Salen-type ligands derived from different diamines, including 1,2-cyclohexanediamine. These ligands exhibit strong UV/Vis-absorption and fluorescence, useful for sensing Cu2+ in water and living cells.
2. Antimicrobial Properties
Shoaib (2019) explored cyclohexane derivatives for potential antimicrobial agents. The study focused on the reaction of a cyclohexane derivative with 4-toluene sulfonyl chloride, showing effectiveness against Gram-negative bacteria.
3. Catalytic Applications
A study by Trzeciak et al. (2008) used cyclohexyldiamine-modified glycidyl methacrylate polymer to encapsulate Pd(0) nanoparticles. This new catalyst was effective for the Suzuki–Miyaura cross-coupling reaction, demonstrating the utility of cyclohexane derivatives in catalysis.
4. Radical Ring Opening and Oxygen Adduct Formation
Wimalasena et al. (2001) found that N-cyclopropyl-N-phenylamine converts into N-(1,2-dioxolan-3-yl)-N-phenylamine under aerobic conditions. This discovery could have implications for the mechanistic studies of heteroatom-oxidizing enzymes (Wimalasena, Wickman, & Mahindaratne, 2001).
5. Use in Organic Synthesis
Research by Flynn, Zabrowski, & Nosal (1992) showed the use of a phenylsulfonyl derivative in atom-transfer radical cyclizations, offering a novel approach to synthesizing carbonyl or exo-methylene functionality-containing annulation products.
6. Organic Chemistry Experiments
Huang De-n (2013) discussed the use of sodium chloride in organic chemistry experiments, including the preparation of cyclohexene and purification of organic reagents such as phenylamine, highlighting the relevance of cyclohexane derivatives in educational and research settings (Huang De-n, 2013).
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
properties
IUPAC Name |
2-cyclohexylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c13-11-8-4-5-9-12(11)16(14,15)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNVBIKSUIFPRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexanesulfonyl-phenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

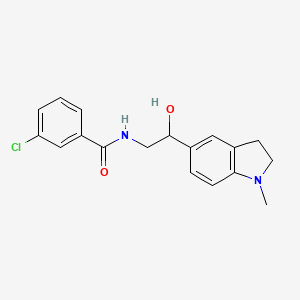
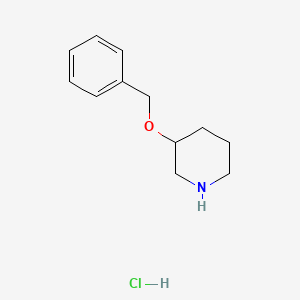
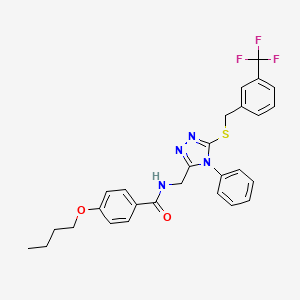


![N-(3-(pyridin-2-yloxy)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2379572.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2379574.png)
![(Z)-methyl 2-(2-((4-(azepan-1-ylsulfonyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2379577.png)
![2-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2379578.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-phenylacetamide](/img/structure/B2379579.png)

![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2379584.png)
